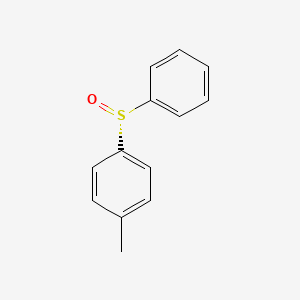

(R)-Phenyl-p-tolylsulfoxid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-Phenyl-p-tolylsulfoxide is a chiral sulfoxide compound characterized by the presence of a phenyl group and a p-tolyl group attached to a sulfur atom. This compound is of significant interest in organic chemistry due to its chiral nature and its utility as a building block in the synthesis of various pharmaceuticals and fine chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-Phenyl-p-tolylsulfoxide typically involves the oxidation of the corresponding sulfide. One common method is the asymmetric oxidation of phenyl-p-tolyl sulfide using chiral oxidizing agents such as titanium-tartrate complexes. The reaction is carried out under controlled conditions to ensure high enantioselectivity.

Industrial Production Methods: In an industrial setting, the production of ®-Phenyl-p-tolylsulfoxide may involve the use of large-scale oxidation processes with chiral catalysts. These processes are optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and to facilitate the separation of the desired enantiomer.

Types of Reactions:

Oxidation: ®-Phenyl-p-tolylsulfoxide can undergo further oxidation to form the corresponding sulfone.

Reduction: It can be reduced back to the sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, where the sulfur atom acts as an electrophilic center.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles such as thiolates or amines can be used under mild conditions.

Major Products:

Oxidation: Phenyl-p-tolyl sulfone.

Reduction: Phenyl-p-tolyl sulfide.

Substitution: Various substituted sulfoxides depending on the nucleophile used.

Applications De Recherche Scientifique

®-Phenyl-p-tolylsulfoxide is utilized in several scientific research fields:

Chemistry: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology: The compound is studied for its potential biological activity and its role in enzyme inhibition.

Medicine: It is used in the synthesis of chiral drugs, where its enantiomeric purity is crucial for the desired pharmacological effects.

Industry: Employed in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mécanisme D'action

The mechanism by which ®-Phenyl-p-tolylsulfoxide exerts its effects involves its interaction with various molecular targets. The sulfoxide group can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction often involves the formation of a sulfoxide-enzyme complex, which can inhibit or activate the enzyme’s function depending on the context.

Comparaison Avec Des Composés Similaires

(S)-Phenyl-p-tolylsulfoxide: The enantiomer of ®-Phenyl-p-tolylsulfoxide, with similar chemical properties but different biological activities.

Phenyl methyl sulfoxide: A simpler sulfoxide with a methyl group instead of a p-tolyl group.

Diphenyl sulfoxide: Contains two phenyl groups attached to the sulfur atom.

Uniqueness: ®-Phenyl-p-tolylsulfoxide is unique due to its chiral nature and the presence of both phenyl and p-tolyl groups, which confer specific steric and electronic properties. These properties make it particularly useful in asymmetric synthesis and in the development of chiral drugs.

Activité Biologique

(R)-Phenyl-p-tolylsulfoxid, a chiral sulfoxide, has garnered attention in the field of organic chemistry and medicinal chemistry due to its unique biological activities. This compound is characterized by a sulfoxide functional group, which significantly influences its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential applications in various fields.

This compound can be synthesized through various methods, including oxidation of the corresponding thioether or via asymmetric synthesis techniques. One notable method involves the dynamic kinetic resolution of allylic sulfoxides, where (R)-phenyl allyl sulfoxide racemizes with a half-life of approximately 4.4 hours at 40 °C in benzene . The stability and reactivity of this compound are influenced by solvent polarity, with slower racemization observed in polar solvents compared to non-polar ones .

Antifungal and Antimicrobial Properties

Research indicates that sulfoxides, including this compound, exhibit antifungal activity. A study demonstrated that various sulfoxides possess significant antifungal properties, making them potential candidates for developing new antifungal agents . The mechanism typically involves disruption of fungal cell membranes or interference with metabolic pathways.

Enzyme Inhibition

This compound has also been studied for its role as an enzyme inhibitor. Its structural features allow it to interact with specific enzymes, potentially leading to therapeutic applications in treating diseases where enzyme dysregulation is a factor. For example, sulfoxides have been shown to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism .

Case Studies

A case study explored the use of this compound in the synthesis of biologically active compounds. The compound was used as a chiral auxiliary in asymmetric synthesis, demonstrating its utility in producing enantiomerically pure products that exhibit enhanced biological activity compared to their racemic counterparts .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : Sulfoxides can integrate into lipid membranes, altering their fluidity and permeability.

- Enzyme Interaction : The compound's ability to bind to enzymes can inhibit their function, affecting metabolic pathways.

- Chirality Effects : The stereochemistry of this compound plays a crucial role in its interaction with biological targets, often leading to different biological outcomes compared to its enantiomers.

Data Summary

| Property | Value/Description |

|---|---|

| Chemical Structure | Chiral sulfoxide with phenyl and p-tolyl groups |

| Synthesis Method | Dynamic kinetic resolution; oxidation of thioethers |

| Antifungal Activity | Significant against various fungal strains |

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes |

| Racemization Half-life | 4.4 hours at 40 °C in benzene |

Propriétés

IUPAC Name |

1-methyl-4-[(R)-phenylsulfinyl]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c1-11-7-9-13(10-8-11)15(14)12-5-3-2-4-6-12/h2-10H,1H3/t15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNQTORHACKHCW-OAHLLOKOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[S@](=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.